molecular formula C9H5BrN2 B1279834 6-bromo-1H-indole-3-carbonitrile CAS No. 224434-83-7

6-bromo-1H-indole-3-carbonitrile

Cat. No. B1279834
M. Wt: 221.05 g/mol
InChI Key: PUBXTAVHPDZLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-1H-indole-3-carbonitrile is a compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in a variety of chemical and biological contexts. The presence of a bromine atom and a carbonitrile group on the indole skeleton can significantly alter its reactivity and properties, making it a valuable intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of indole derivatives often involves the functionalization of the indole core. In the construction of tetrahydro-β-carboline skeletons, indole acts as a π-nucleophile and can react with a Brønsted acid-activated imide carbonyl group through a 6-exo-trig cyclization. This method has been effectively applied to synthesize alkaloids such as harmicine and 10-desbromoarborescidine-A . Another approach for synthesizing indole derivatives is the Cu-catalyzed reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile, which yields 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles . These methods highlight the versatility of indole chemistry and the potential for creating a wide array of substituted indole compounds.

Molecular Structure Analysis

The molecular structure of indole derivatives can be significantly influenced by substituents. For instance, in the case of 2-(6-chloro-1H-indol-3-yl)acetonitrile, the carbonitrile group is twisted away from the plane of the indole ring system, indicating steric interactions between the substituents and the indole core . Such deviations from planarity can affect the molecule's electronic properties and its interactions with other molecules.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, often facilitated by their substituents. The presence of electron-withdrawing groups like carbonitrile can enhance the electrophilicity of the indole ring, making it more reactive towards nucleophiles. The bromine atom in 6-bromo-1H-indole-3-carbonitrile can act as a good leaving group, allowing for further functionalization through nucleophilic substitution reactions. Additionally, the carbonitrile group can undergo reactions such as hydrolysis or addition, further diversifying the possible chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-1H-indole-3-carbonitrile are influenced by its molecular structure. The presence of the bromine atom and the carbonitrile group can affect properties such as solubility, boiling point, and melting point. The compound's ability to form hydrogen bonds, as seen in the crystal structure of a related compound where N—H⋯N hydrogen bonds link the molecules into chains, can also influence its physical state and intermolecular interactions . Aromatic π–π stacking interactions, which are common in indole derivatives, contribute to the stability of the crystalline structure and can affect the compound's solubility and melting point .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Indolo[2,1-a]isoquinoline Derivatives

    Kobayashi et al. (2015) reported the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles through the reaction of 2-(2-bromophenyl)-1H-indoles with propanedinitrile, highlighting the utility of 1H-indole derivatives in complex molecule synthesis (Kobayashi, Ezaki, Hanioka, & Nozawa, 2015).

  • Cyclization Reactions for Spiro-Annulated Indolines

    Yang et al. (1993) demonstrated the use of indole-2-carbonitriles with bromoalkyl substituents at the C-3 positions, including 6-bromo-1H-indole-3-carbonitrile derivatives, for intramolecular cyclizations leading to spiro-annelated indolinecarbonitriles (Yang, Chang, & Fang, 1993).

  • Synthesis of Polysubstituted Indole-2-Carbonitriles

    Hrizi et al. (2021) described a method for preparing diverse indole-2-carbonitriles, including bromo-substituted variants, through cross-coupling reactions, showcasing the versatility of these compounds in organic synthesis (Hrizi, Cailler, Romdhani‐Younes, Carcenac, & Thibonnet, 2021).

Biological and Medicinal Applications

  • Anticancer Activity of Tetrazolopyrimidine Derivatives

    Radwan et al. (2020) synthesized novel tetrazolopyrimidine-6-carbonitrile compounds using 1H-indol-3-yl derivatives and evaluated their potent anticancer activities against human colon and lung cancer cells (Radwan, Alminderej, & Awad, 2020).

  • Catalytic Synthesis of Indoline-2-Carbonitriles

    Jiang et al. (2017) developed a method for the oxidative dimerization and cyanation of free indole derivatives, leading to the synthesis of 2-(1H-indol-3-yl)-3-oxoindoline-2-carbonitriles, with some compounds showing anti-schistosomicidal activities (Jiang, Peng, Huang, Chen, & Liu, 2017).

Safety And Hazards

The compound has a GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

Future Directions

Indole derivatives, including “6-bromo-1H-indole-3-carbonitrile”, are essential entities and could be found in many natural products . They are ideal precursors for the synthesis of active molecules . This review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 and provides an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

6-bromo-1H-indole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2/c10-7-1-2-8-6(4-11)5-12-9(8)3-7/h1-3,5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBXTAVHPDZLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466910
Record name 6-bromo-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H-indole-3-carbonitrile

CAS RN

224434-83-7
Record name 6-bromo-1H-indole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-indole-3-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 6-bromo-1H-indole (41.36 g, 211.0 mmol) in DMF (150 mL) at −78° C. was added chlorosulfonyl isocyanate (20 mL, 225 mmol). After complete addition, the mixture was allowed to warm to room temperature and stirred for 2 hrs. The reaction mixture was poured into ice (500 mL) and stirred for 30 minutes. The precipitate was collected on a filter and dried in a vacuum oven to give 6-bromo-1H-indole-3-carbonitrile as a light-beige solid (46.73 g, 100%).
Quantity
41.36 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 6-bromo-1H-indole-3-carbaldehyde (1.2 g, 5.36 mmol) in pyridine (10 mL) was added NH2OH.HCl (0.424 g, 6.11 mmol) portionwise and the resulting mixture was stirred at rt for 1.5 h. 25 mL of Ac2O was added and the mixture was heated at reflux overnight. After this time the reaction mixture was cooled to rt and poured into ice. The resulting solid was filtered and the product was purified by flash column chromatography to give 6-bromo-1H-indole-3-carbonitrile slightly impure but was used for the next step. Mass Spectrum (ESI) m/e=222 (M+1).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.424 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.